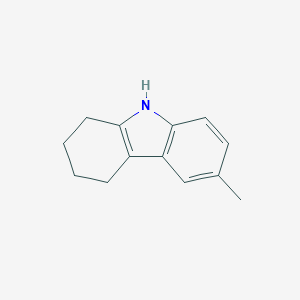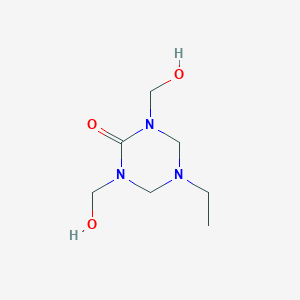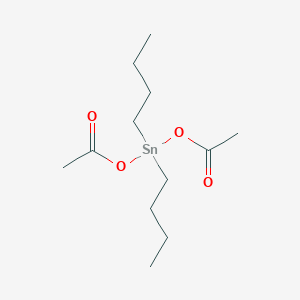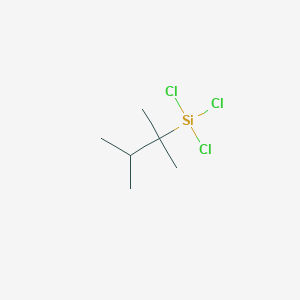
Thexyltrichlorosilane
概要
説明
Thexyltrichlorosilane is a colorless liquid with a pungent odor . It decomposes by moist air or water to hydrochloric acid with the evolution of heat . It is corrosive to metals and tissue . It is used as a chemical intermediate .
Synthesis Analysis
While specific synthesis methods for Thexyltrichlorosilane were not found, alkyltrichlorosilanes are generally synthesized from technical grade silicon . The silicon is converted to trichlorosilane through processes such as hydrogen chloride exposure, homogeneous hydration of tetrachlorosilane, and tetrachlorosilane and hydrogen exposure .Chemical Reactions Analysis
Thexyltrichlorosilane reacts rapidly with moisture, water, and protic solvents . It is decomposed by moist air or water to hydrochloric acid with the evolution of heat .Physical And Chemical Properties Analysis
Thexyltrichlorosilane is a liquid at 20 degrees Celsius . It has a molecular weight of 219.61 . It is sensitive to moisture . Its boiling point is between 70-72°C at 15mm and 74°C at normal pressure . The vapor pressure is 1.39mmHg at 25°C . The refractive index is between 1.4610 to 1.4650 .科学的研究の応用
Synthesis of Silicon-based Compounds
Thexyltrichlorosilane is a silicon-based compound that can be used in the synthesis of other silicon-based compounds .
Microplastics Agglomeration
Research has shown that alkyltrichlorosilanes, such as Thexyltrichlorosilane, can be used to agglomerate microplastics in water . This process involves fixing microplastics (mixtures of polyethylene (PE) and polypropylene (PP)) and forming larger agglomerates . This could potentially be used to help clean up microplastic pollution in aquatic environments .
Surface Modification
Thexyltrichlorosilane can be used for surface modification in the production of silica-based nanoparticles . The surface modification step is crucial in determining the properties of the silica surface, which can have various applications such as advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .
Production of Corrosion-Resistant Materials
Due to its chemical structure, Thexyltrichlorosilane can potentially be used in the production of corrosion-resistant materials . The compound itself is sensitive to moisture and can be corrosive to metals , suggesting that it could be used to create materials that resist corrosion.
Production of Combustible Materials
Thexyltrichlorosilane is a combustible liquid , which suggests that it could potentially be used in the production of combustible materials or as a component in certain types of fuel.
Production of Chemical Sensors
Given its sensitivity to moisture , Thexyltrichlorosilane could potentially be used in the production of chemical sensors that detect the presence of water or humidity.
Safety And Hazards
Thexyltrichlorosilane is combustible and causes severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Relevant Papers A comparative study of the influence of linear and branched alkyltrichlorosilanes on the removal efficiency of polyethylene and polypropylene-based microplastic particles from water was found . The study investigates alkyltrichlorosilanes with different linear and branched alkyl groups and a chain length between 1 and 18 carbon atoms for their suitability to fix microplastics and to form larger agglomerates .
特性
IUPAC Name |
trichloro(2,3-dimethylbutan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl3Si/c1-5(2)6(3,4)10(7,8)9/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLLOLAFIFULFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C)[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80570094 | |
| Record name | Trichloro(2,3-dimethylbutan-2-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thexyltrichlorosilane | |
CAS RN |
18151-53-6 | |
| Record name | Trichloro(2,3-dimethylbutan-2-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thexyltrichlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

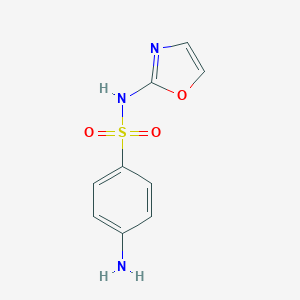
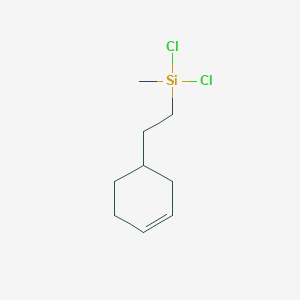
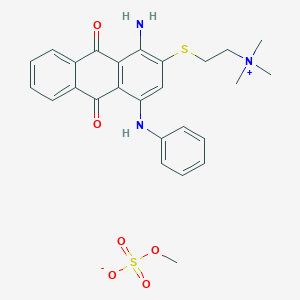
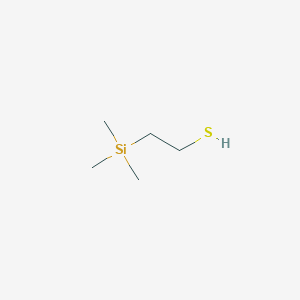
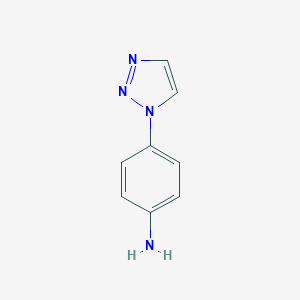
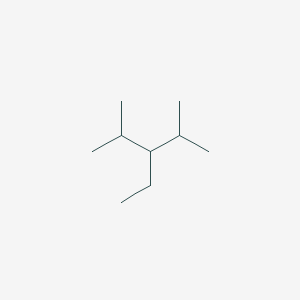

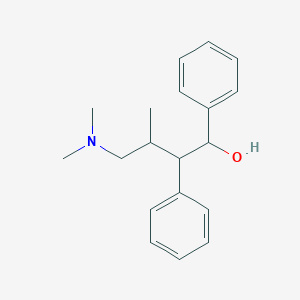
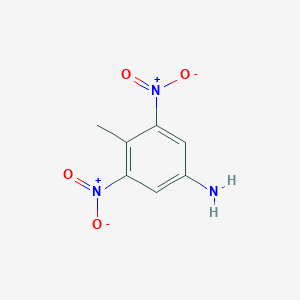
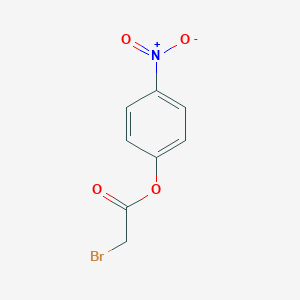
![11-methyl-10,12-dihydro-5H-benzo[d][2]benzazocine](/img/structure/B94188.png)
